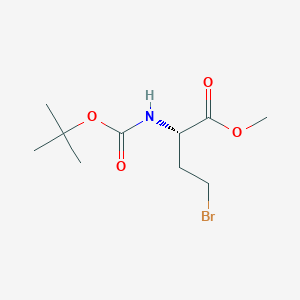

(S)-2-(tert-Butoxycarbonyl-amino)-4-bromobutanoate de méthyle

Vue d'ensemble

Description

“Methyl (S)-2-(Boc-amino)-4-bromobutyrate” is a compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a commonly used protective group for amines . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis

Boc-protected amines can be cleaved by mild acidolysis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Applications De Recherche Scientifique

Protection Double des Fonctions Amino

“(S)-2-(tert-Butoxycarbonyl-amino)-4-bromobutanoate de méthyle” contient un groupe Boc-amino, qui est souvent utilisé dans la protection double des fonctions amino . Ceci est particulièrement utile dans la synthèse de cibles multifonctionnelles, où les problèmes liés à la protection des fonctions amino deviennent importants .

Clivage Facilité

Le groupe Boc-amino dans “(S)-2-(tert-Butoxycarbonyl-amino)-4-bromobutanoate de méthyle” peut également faciliter le clivage en raison de l'interaction mutuelle entre deux groupes protecteurs sur le même azote . Cette propriété peut être exploitée dans diverses stratégies synthétiques .

Synthèse Asymétrique Enzymatiqu

Les composés chiraux comme “(S)-2-(tert-Butoxycarbonyl-amino)-4-bromobutanoate de méthyle” peuvent être utilisés dans la synthèse asymétrique enzymatique . Il s'agit d'une stratégie de préparation unique qui présente un grand potentiel dans la production d'acides aminés optiquement purs .

Applications Pharmaceutiques

Les acides aminés chiraux, comme celui de “(S)-2-(tert-Butoxycarbonyl-amino)-4-bromobutanoate de méthyle” sont largement appliqués dans l'industrie pharmaceutique . Ils sont cruciaux dans le développement de divers médicaments en raison de leurs activités biologiques significatives .

Industries Alimentaire et Cosmétique

Les acides aminés chiraux sont également utilisés dans les industries alimentaire et cosmétique . Ils peuvent contribuer au goût, à la valeur nutritionnelle et aux propriétés sensorielles des produits alimentaires, et peuvent également être utilisés dans la formulation de divers produits cosmétiques .

Industries Agricole et des Aliments pour Animaux

Dans les industries agricole et des aliments pour animaux, les acides aminés chiraux sont utilisés pour améliorer la croissance et la santé des plantes et des animaux . Ils peuvent être utilisés comme source d'azote et peuvent également contribuer à la valeur nutritionnelle des aliments pour animaux .

Mécanisme D'action

Target of Action

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is a chemical compound used in the synthesis of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . Its primary targets are these organic compounds, which play crucial roles in various biochemical reactions and pathways.

Mode of Action

The compound interacts with its targets through a process known as the Buchwald-Hartwig amination . This is a chemoselective cross-coupling reaction that involves the use of a PEPPSI-IPr Pd-catalyst . The reaction is more facile in heterocyclic esters where nitrogen is present ortho to the halo substituent in the heteroaromatic ring .

Biochemical Pathways

The Buchwald-Hartwig amination is a key step in the synthesis of N-protected amino esters . These molecules are functionally and structurally diverse, and they participate in a wide range of biochemical pathways. The exact pathways affected would depend on the specific amino ester molecules that are synthesized.

Result of Action

The result of the compound’s action is the creation of a variety of functionally and structurally diverse amino ester molecules . These molecules can participate in various biochemical reactions and pathways, contributing to a wide range of molecular and cellular effects.

Action Environment

The action of Methyl (S)-2-(Boc-amino)-4-bromobutyrate is influenced by various environmental factors. For instance, the Buchwald-Hartwig amination is performed under mild and catalyst-free conditions . Additionally, the reaction is more facile in certain heterocyclic esters , suggesting that the structure of the target compounds can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . These hazards may also apply to “Methyl (S)-2-(Boc-amino)-4-bromobutyrate”, but specific safety data for this compound should be consulted.

Orientations Futures

Propriétés

IUPAC Name |

methyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWPBNACYMMIKZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)

![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)

![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)

![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)

![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)

![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)